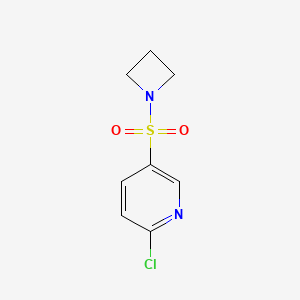
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
Übersicht
Beschreibung
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, or ACFTB, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. ACFTB has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for scientists.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Properties
Fluorinated polyimides synthesized using trifluoromethyl-containing aromatic diamine monomers, including derivatives of 3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, exhibit exceptional properties. These polyimides demonstrate good solubility, high tensile strength, significant elongation at break, and high modulus. Additionally, they possess excellent thermal stability, with glass transition temperatures ranging from 220–267°C and minimal decomposition below 500°C under various atmospheres. The inclusion of fluorinated components leads to reduced color intensity, lower dielectric constants, and decreased moisture absorption, making these materials highly suitable for advanced applications in industries requiring high-performance polymers (Yang et al., 2006). Similar findings were reported, highlighting the optical and dielectric properties of fluorinated polyimide thin films, where the presence of trifluoromethyl and ether groups in the internal linkage of diamine positively influences the optical property, leading to organosoluble, light-colored polyimides with favorable thermal and dielectric characteristics (Jang et al., 2007).
Catalysis in Organic Synthesis
This compound derivatives play a pivotal role in catalysis, particularly in the palladium-catalyzed amination of aryl halides and triflates. The catalysts supported by these compounds are efficient for a wide range of substrates, performing well at various temperatures and under different conditions. The effectiveness of these catalysts is attributed to a combination of steric and electronic properties, facilitating crucial steps such as oxidative addition, Pd-N bond formation, and reductive elimination, which are vital for successful amination reactions (Wolfe et al., 2000).
Biomedical Research and Drug Synthesis
In the realm of biomedical research, derivatives of this compound have been explored for their potential in drug synthesis and biological activities. For instance, the synthesis of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide demonstrates distinct inhibition on the proliferation of cancer cell lines, indicating potential therapeutic applications in oncology (Lu et al., 2017). Similarly, the efficient synthesis of Erismodegib, an important medicinal compound, involves the use of a derivative of this compound, showcasing the significance of this chemical in the development of pharmaceuticals (Hu et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-5-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFZFGZPLJCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)


![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)


![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
